N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896325-51-2
VCID: VC11897965
InChI: InChI=1S/C20H19ClN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25)
SMILES: C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C20H19ClN2O5S2
Molecular Weight: 467.0 g/mol

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide

CAS No.: 896325-51-2

Cat. No.: VC11897965

Molecular Formula: C20H19ClN2O5S2

Molecular Weight: 467.0 g/mol

* For research use only. Not for human or veterinary use.

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide - 896325-51-2

Specification

CAS No. 896325-51-2
Molecular Formula C20H19ClN2O5S2
Molecular Weight 467.0 g/mol
IUPAC Name N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C20H19ClN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25)
Standard InChI Key BINJJDOYRQVIHI-UHFFFAOYSA-N
SMILES C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Functional Groups

The molecular structure of N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide (molecular formula: C₂₃H₂₂ClN₂O₅S₂) features three key components:

  • 4-Chlorobenzenesulfonyl Group: A sulfonamide derivative with a chlorine substituent at the para position, known for enhancing electrophilic reactivity and binding affinity to biological targets.

  • Thiophen-2-yl Moiety: A five-membered aromatic ring containing sulfur, contributing to π-π stacking interactions and metabolic stability.

  • Furan-2-yl Ethyl Group: An oxygen-containing heterocycle that influences solubility and hydrogen-bonding capacity.

The ethanediamide backbone links these groups, creating a conformationally flexible yet sterically demanding structure. This architecture suggests potential interactions with enzymes or receptors, particularly those involved in inflammatory or proliferative pathways.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound likely involves multi-step reactions, drawing parallels to methods used for analogous sulfonamide-thiophene hybrids:

  • Sulfonation of 4-Chlorobenzene: Reaction with chlorosulfonic acid yields 4-chlorobenzenesulfonyl chloride.

  • Nucleophilic Substitution: The sulfonyl chloride reacts with a thiophene-containing amine to form the sulfonamide intermediate.

  • Amide Coupling: Ethylenediamine derivatives are introduced via carbodiimide-mediated coupling with furan-2-yl ethylamine.

Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions during amide bond formation. Purification typically involves column chromatography or recrystallization.

Reaction Conditions and Reagents

StepReagents/ConditionsPurpose
1Chlorosulfonic acid, 0–5°CSulfonation
2Triethylamine, THF, rtNeutralization
3EDC/HOBt, DMF, 24hAmide coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and amide groups. Limited aqueous solubility (estimated logP = 3.2).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions. The thiophene and furan rings enhance thermal stability up to 200°C.

Spectroscopic Data

  • IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR: δ 7.8–7.6 (aromatic protons), δ 3.5–3.2 (methylene groups).

Biological Activity and Applications

Industrial Applications

  • Polymer Additives: Sulfonamide derivatives improve thermal stability in polyurethanes.

  • Catalysis: Thiophene-containing complexes act as ligands in cross-coupling reactions.

Comparison with Structural Analogs

CompoundKey FeaturesBiological Activity
N’-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamideFluorine substituentEnhanced metabolic stability
N-[3-(furan-2-yl)-1-methylpropyl]-N’-(4-methylphenyl)ethanediamideBranched alkyl chainReduced solubility

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%).

  • Target Identification: Screen against kinase libraries using molecular docking.

  • Toxicological Profiling: Conduct acute oral toxicity studies in rodent models .

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